molecular formula C9H11BrO2 B14847501 2-Bromo-5-isopropoxyphenol

2-Bromo-5-isopropoxyphenol

Cat. No.: B14847501
M. Wt: 231.09 g/mol
InChI Key: XQSZYGVEPGZBGH-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropoxyphenol is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, an isopropoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-isopropoxyphenol can be synthesized through the bromination of 5-isopropoxyphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

2-Bromo-5-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropoxyphenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions with biological molecules. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-isopropoxyphenol
  • 2-Bromo-6-isopropoxyphenol
  • 2-Bromo-5-methoxyphenol

Uniqueness

2-Bromo-5-isopropoxyphenol is unique due to the specific positioning of the bromine and isopropoxy groups on the benzene ringCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-5-propan-2-yloxyphenol

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3

InChI Key

XQSZYGVEPGZBGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)O

Origin of Product

United States

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